molecular formula C16H22ClN5O2 B2745744 Alizapride hydrochloride CAS No. 13071-11-9; 59338-87-3

Alizapride hydrochloride

Cat. No.: B2745744
CAS No.: 13071-11-9; 59338-87-3
M. Wt: 351.84
InChI Key: BRECEDGYMYXGNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of alizapride hydrochloride involves several synthetic steps:

Chemical Reactions Analysis

Alizapride hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert nitro groups to amino groups, as seen in the preparation of intermediates.

    Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.

    Cyclization: The formation of benzotriazole intermediates involves cyclization reactions

Common reagents used in these reactions include hydrazine hydrate, Raney nickel, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Alizapride hydrochloride has several scientific research applications:

    Chemistry: It is used as a model compound in studying dopamine antagonists and their chemical properties.

    Biology: The compound is studied for its effects on dopamine receptors and its potential use in treating various conditions related to dopamine dysregulation.

    Medicine: this compound is used in clinical research to develop treatments for nausea and vomiting, particularly in postoperative and chemotherapy settings.

    Industry: The compound is used in the pharmaceutical industry for the development of antiemetic drugs .

Mechanism of Action

The antiemetic action of alizapride hydrochloride is due to its antagonist activity at D2 receptors in the chemoreceptor trigger zone in the central nervous system. This action prevents nausea and vomiting triggered by most stimuli. The compound’s prokinetic effects are also related to its interaction with dopamine receptors, enhancing gastrointestinal motility .

Comparison with Similar Compounds

Alizapride hydrochloride is structurally and functionally similar to other dopamine antagonists, such as:

This compound is unique in its balanced prokinetic and antiemetic effects, making it a versatile compound in clinical settings.

Properties

IUPAC Name

6-methoxy-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]-3H-benzotriazole-5-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2.ClH/c1-3-6-21-7-4-5-11(21)10-17-16(22)12-8-13-14(19-20-18-13)9-15(12)23-2;/h3,8-9,11H,1,4-7,10H2,2H3,(H,17,22)(H,18,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRECEDGYMYXGNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1C(=O)NCC3CCCN3CC=C)NN=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59338-87-3
Record name N-(1-allil-2-pirrolidinilmetil)-6-metossi-1H-benzotriazol-5-carbossamide cloridrato
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.